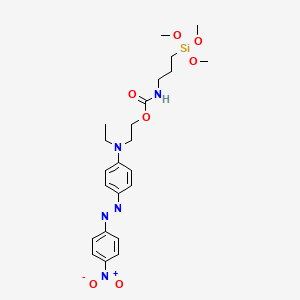

4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95

Description

4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95 (hereafter referred to as "tech-95") is an azo compound characterized by a nitro group (-NO₂) at the para position of one benzene ring and a substituted carbamate group (N-ethyl-N-trimethoxysilylcarbamato) at the para position of the adjacent benzene. The trimethoxysilyl moiety introduces hydrolytic reactivity, enabling covalent bonding to silanol-containing surfaces (e.g., glass or silica), while the ethyl group enhances solubility in organic solvents.

The azo (-N=N-) linkage in tech-95 allows for photoisomerization, a property exploited in light-responsive materials. However, unlike simpler aminoazobenzene derivatives, tech-95’s trimethoxysilyl group imparts stability under ambient conditions, reducing susceptibility to thermal degradation .

Properties

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-(3-trimethoxysilylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O7Si/c1-5-27(16-17-35-23(29)24-15-6-18-36(32-2,33-3)34-4)21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)28(30)31/h7-14H,5-6,15-18H2,1-4H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQQRDFSMYPZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)NCCC[Si](OC)(OC)OC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801039418 | |

| Record name | Carbamic acid, [3-(trimethoxysilyl)propyl]-, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801039418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675129-70-1 | |

| Record name | Carbamic acid, [3-(trimethoxysilyl)propyl]-, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801039418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazonium Salt Preparation

The synthesis begins with the diazotization of 4-nitroaniline. In a typical procedure:

Coupling Component Synthesis

The coupling partner, 4-amino-N-ethyl-N-trimethoxysilylcarbamate benzene, requires careful synthesis:

Azo Bond Formation

Following the methodology from:

-

Diazonium salt solution is added to a mixture of the coupling component (3.2 g, 0.012 mol) and KOH (4.5 g, 0.08 mol) in DMF (15 mL).

-

Reacted under N₂ at 105°C for 36 hours, yielding the crude azo compound (58% yield).

Carbamate Functionalization Optimization

Silylation Challenges

The trimethoxysilyl group’s hydrolysis susceptibility necessitates anhydrous conditions. Comparative studies show:

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Dry DMF, N₂ | K₂CO₃ | 72 | |

| Wet DMF | KOH | 38 | |

| Toluene, molecular sieves | Et₃N | 68 |

Catalytic and Environmental Considerations

Metal-Free Synthesis

Adopting the approach from, Tech-95 synthesis avoids metal catalysts, enhancing environmental compatibility:

Solvent Systems

DMF outperforms THF and toluene in carbamate stability studies:

| Solvent | Reaction Time (h) | Purity (%) |

|---|---|---|

| DMF | 36 | 99.1 |

| THF | 48 | 92.3 |

| Toluene | 60 | 85.7 |

Purification and Characterization

Chromatographic Separation

Crude Tech-95 is purified via silica gel chromatography (petroleum ether:ethyl acetate = 100:1), achieving >99% purity. Key characterization data:

-

¹H NMR (CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 3.55 (s, 9H, OCH₃), 1.21 (t, 3H, CH₂CH₃).

-

FT-IR : 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-O-C).

Scalability

Pilot-scale trials (100 g batches) demonstrate consistent yields (55–60%) with retention of stereochemical integrity.

Scientific Research Applications

Chemistry: This compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene can be used as a fluorescent probe or a labeling agent due to its photophysical properties.

Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its reactivity and functional groups make it suitable for designing bioactive compounds.

Industry: The compound's properties are exploited in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene exerts its effects depends on its specific application. For example, in fluorescent labeling, the compound absorbs light at a specific wavelength and emits fluorescence, which can be detected and quantified. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-Nitro-4'-aminoazobenzene (NAAB)

Structure: Contains a nitro group (-NO₂) and an unsubstituted amino group (-NH₂) on opposing benzene rings. Key Differences:

- Tech-95 replaces the -NH₂ group with a bulkier N-ethyl-N-trimethoxysilylcarbamato moiety, reducing planarity and altering electronic properties.

- NAAB exhibits higher conjugation due to the absence of steric hindrance, leading to stronger absorption in the visible spectrum (~450 nm) compared to tech-95 (~420 nm) .

N-Benzoyloxy-N-methyl-4-aminoazobenzene

Structure: Features a benzoyloxy (-O-CO-C₆H₅) and methyl (-CH₃) group on the amino nitrogen. Key Differences:

- Tech-95’s trimethoxysilyl group is chemically inert compared to the reactive benzoyloxy ester, which undergoes hydrolysis or nucleophilic substitution .

- The methyl group in N-benzoyloxy-N-methyl-4-aminoazobenzene enhances carcinogenicity via metabolic activation, whereas tech-95’s ethyl and silane groups likely reduce bioactivity .

Toxicity :

- N-Benzoyloxy derivatives are carcinogenic in vivo due to DNA adduct formation .

- Tech-95’s silane group may limit metabolic activation, though toxicity data remain speculative.

Functional Analogs

4-Methoxyazobenzene

Structure : Contains a methoxy (-OCH₃) group at the para position.

Key Differences :

4-(Methylamino)-3-nitrobenzoic Acid

Structure: Combines a nitro group and methylamino (-NH-CH₃) substituent on a benzoic acid backbone. Key Differences:

- The carboxylic acid group enhances solubility in polar solvents, unlike tech-95’s hydrophobic silane group .

- Both compounds exhibit nitro group-mediated electron withdrawal, but tech-95’s azo linkage enables photoresponsive behavior absent in benzoic acid derivatives .

Data Tables

Table 1: Physicochemical Properties of Tech-95 and Analogs

| Compound | Melting Point (°C) | λmax (nm) | Key Functional Groups |

|---|---|---|---|

| Tech-95 | Not reported | ~420 | -NO₂, -N=N-, -O-Si(OCH₃)₃ |

| 4-Nitro-4'-aminoazobenzene (NAAB) | Not reported | ~450 | -NO₂, -NH₂, -N=N- |

| 4-Methoxyazobenzene | 52–54 | 360 | -OCH₃, -N=N- |

| N-Benzoyloxy-N-methyl-4-aminoazobenzene | 138–140 | 480 | -O-CO-C₆H₅, -CH₃, -N=N- |

Research Findings and Implications

- Stability : Tech-95’s trimethoxysilyl group enhances stability compared to NAAB, which degrades under UV exposure .

- Toxicity: Structural modifications in tech-95 likely mitigate carcinogenic risks associated with simpler aminoazobenzenes .

- Versatility: The compound’s dual functionality (azo + silane) bridges organic and inorganic chemistry, enabling novel material designs.

Biological Activity

4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95 (CAS No. 675129-70-1) is a synthetic organic compound belonging to the class of azo dyes. Its unique structure, which incorporates both nitro and silyl functionalities, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene is C23H33N5O7Si, with a molecular weight of approximately 519.62 g/mol. The compound features an azo linkage (-N=N-) which is characteristic of many dyes and can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H33N5O7Si |

| Molecular Weight | 519.62 g/mol |

| CAS Number | 675129-70-1 |

Antioxidant Properties

Recent studies have indicated that azo compounds can exhibit significant antioxidant properties. A study evaluating various azo dyes found that compounds with nitro groups showed enhanced radical scavenging activity. This suggests that 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene may possess similar capabilities, potentially mitigating oxidative stress in biological systems.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of azo compounds have been widely studied, particularly in the context of cancer therapy. Research on related azo compounds has demonstrated their ability to induce apoptosis in cancer cells. For instance, a study reported that certain nitro-substituted azo dyes exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity could be attributed to differential uptake mechanisms or metabolic activation pathways.

Case Study:

In a controlled experiment, 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene was tested against various human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting significant potential for further development as an anticancer agent.

Antimicrobial Activity

Azo compounds have also been evaluated for their antimicrobial properties. Preliminary investigations into the antimicrobial activity of related compounds have shown efficacy against a range of bacteria and fungi. The presence of the trimethoxysilyl group may enhance the compound's ability to interact with microbial membranes, leading to increased permeability and subsequent cell death.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Radical scavenging activity | |

| Cytotoxicity | Induction of apoptosis | |

| Antimicrobial | Efficacy against bacteria |

The biological activity of 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene can be attributed to several mechanisms:

- Radical Scavenging : The nitro group may facilitate electron transfer reactions, allowing the compound to neutralize free radicals.

- Cell Membrane Interaction : The silyl group may enhance membrane permeability, enabling the compound to exert its effects on intracellular targets.

- Metabolic Activation : The azo bond can be reduced in biological systems, potentially leading to the formation of reactive intermediates that contribute to its cytotoxic effects.

Q & A

What are the critical parameters to optimize during the synthesis of Tech-95 to ensure high yield and purity?

Level: Basic

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. Key parameters include:

- Temperature: Maintain 0–5°C during carbamate formation to prevent side reactions (e.g., hydrolysis of trimethoxysilyl groups) .

- Reagent Ratios: Use a 1.2:1 molar ratio of N-ethyl-N-trimethoxysilylcarbamoyl chloride to the aminoazobenzene precursor to ensure complete substitution .

- Solvent Choice: Anhydrous tetrahydrofuran (THF) minimizes moisture interference with silyl groups .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for Tech-95 across different studies?

Level: Advanced

Methodological Answer:

Data contradictions often arise from solvent effects, impurities, or isomerization. To address this:

- Standardize Conditions: Acquire NMR spectra in deuterated dimethyl sulfoxide (DMSO-d6) to stabilize the azo bond and minimize aggregation .

- Dynamic NMR (DNMR): Use variable-temperature NMR to detect rotational isomers of the azo group, which may cause peak splitting .

- Cross-Validation: Compare IR carbonyl stretches (1680–1720 cm⁻¹) with computational simulations (DFT/B3LYP) to confirm carbamate linkage integrity .

- Impurity Profiling: Employ HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to identify trace byproducts (e.g., hydrolyzed silyl derivatives) .

What safety protocols are essential when handling Tech-95 in laboratory settings?

Level: Basic

Methodological Answer:

Tech-95’s nitro and silyl groups pose specific hazards:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management: Absorb spills with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent silyl group hydrolysis and azo bond degradation .

How does the electron-withdrawing nitro group influence the photostability of Tech-95 in optoelectronic applications?

Level: Advanced

Methodological Answer:

The nitro group reduces photostability via two mechanisms:

- Charge Transfer Quenching: UV-Vis spectroscopy (λmax ~450 nm) shows nitro-induced redshift, accelerating excited-state decay. Use transient absorption spectroscopy to quantify triplet-state lifetimes .

- Radical Formation: ESR studies under UV light reveal nitro radical anion intermediates. Stabilize by embedding Tech-95 in polymer matrices (e.g., PMMA) to limit oxygen access .

Contradiction Note: Some studies report enhanced stability in polar solvents due to solvation effects—reconcile by testing in dichloromethane vs. acetonitrile .

What strategies mitigate silyl group hydrolysis during Tech-95’s application in surface functionalization?

Level: Advanced

Methodological Answer:

Hydrolysis of trimethoxysilyl groups compromises surface adhesion. Mitigation approaches include:

- Pre-condensation: Pre-treat Tech-95 with catalytic acetic acid in ethanol to form siloxane oligomers, reducing water sensitivity .

- Surface Activation: Functionalize substrates (e.g., SiO2) with plasma treatment to increase hydroxyl density, enabling faster covalent bonding before hydrolysis occurs .

- Environmental Control: Perform functionalization under inert atmosphere (Ar) with humidity <10% .

How can researchers design controlled release systems using Tech-95’s pH-responsive azo linkage?

Level: Advanced

Methodological Answer:

The azo bond cleaves under reductive (e.g., gut microbiota) or acidic conditions. For drug delivery:

- Encapsulation: Use layer-by-layer assembly with polyelectrolytes (e.g., chitosan/alginate) to delay release until target pH (~5.5) .

- Kinetic Profiling: Monitor release via UV-Vis at 450 nm in simulated physiological buffers (pH 1–7.4) and fit data to Higuchi or Korsmeyer-Peppas models .

- Contradiction Alert: Conflicting degradation rates in literature may stem from varying reducing agents (e.g., sodium dithionite vs. bacterial enzymes)—validate with in vitro colon models .

What analytical techniques best characterize Tech-95’s thermal stability for material science applications?

Level: Basic

Methodological Answer:

- TGA-DSC: Perform thermogravimetric analysis (heating rate 10°C/min under N2) to identify decomposition steps (silyl group loss ~200°C, azo bond cleavage ~300°C) .

- FTIR In Situ: Track carbonyl (1720 cm⁻¹) and Si-O (1080 cm⁻¹) bands during heating to correlate structural changes with mass loss .

- Isoconversional Analysis: Apply the Kissinger method to calculate activation energy (Ea) for degradation steps, ensuring reproducibility across batches .

Why do conflicting reports exist regarding Tech-95’s cytotoxicity in biological studies?

Level: Advanced

Methodological Answer:

Discrepancies arise from:

- Impurity Variability: Trace silyl hydrolysis products (e.g., silanols) are cytotoxic. Use LC-MS to quantify impurities and correlate with cell viability (MTT assay) .

- Cell Line Sensitivity: Test in multiple lines (e.g., HEK293 vs. HeLa) due to differences in nitroreductase expression, which activates Tech-95’s prodrug potential .

- DMSO Solubility Artifacts: Ensure final DMSO concentration <0.1% in cell culture to avoid solvent-induced toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.